molecular formula C87H170O6 B12653619 Propane-1,2,3-triyl trioctacosanoate CAS No. 31661-27-5

Propane-1,2,3-triyl trioctacosanoate

Cat. No.: B12653619
CAS No.: 31661-27-5
M. Wt: 1312.3 g/mol
InChI Key: CWJVVYLURLZFDN-UHFFFAOYSA-N
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Description

Historical Trajectories and Milestones in Glycerol (B35011) Triester Chemistry Research

The journey into understanding glycerol triesters, or triglycerides, began in the 18th and 19th centuries with the pioneering work of chemists who sought to unravel the composition of fats and oils. In 1783, Carl Wilhelm Scheele first isolated the "sweet principle of fat," which was later named glycerol. preprints.org This discovery laid the groundwork for future investigations into the structure of fatty substances.

A significant milestone was achieved in the mid-19th century by the French chemist Marcellin Berthelot, who not only coined the term "triglyceride" but also was the first to synthesize these organic compounds from inorganic precursors starting in 1851. nih.gov This demonstrated that fats were esters of glycerol and fatty acids, a fundamental concept that underpins all subsequent research in the field.

The 20th century saw a rapid expansion in the understanding of triglyceride chemistry, driven by advancements in analytical techniques. The development of chromatography, particularly gas-liquid chromatography (GLC) and later high-performance liquid chromatography (HPLC), enabled the separation and identification of individual fatty acids and triglycerides from complex mixtures. taylorfrancis.com These methods were crucial in characterizing the diverse range of triglycerides found in nature and those produced synthetically.

While much of the historical research focused on more common triglycerides with shorter fatty acid chains, the study of very-long-chain triglycerides (VLCTs) like Propane-1,2,3-triyl trioctacosanoate has been propelled by their unique properties and their identification in natural sources and industrial applications.

Foundational Principles and Academic Significance of Long-Chain Triglycerides

Long-chain triglycerides (LCTs) are a class of lipids composed of a glycerol backbone esterified with three long-chain fatty acids, which are defined as having 14 or more carbon atoms. frontiersin.org this compound, with its three 28-carbon octacosanoic acid chains, is a prime example of a very-long-chain triglyceride (VLCT). The academic significance of LCTs stems from their fundamental roles in biochemistry, nutrition, and material science.

From a biochemical perspective, LCTs are a major form of energy storage in many organisms. ulprospector.com Their metabolism, which involves enzymatic hydrolysis by lipases followed by absorption and re-esterification, is a central topic in nutritional science. frontiersin.org The chain length of the fatty acids significantly influences the physical properties and metabolic fate of the triglyceride. nih.gov For instance, the melting point of saturated fatty acids increases with chain length. cir-safety.org

In material science and industrial applications, the long, saturated hydrocarbon chains of compounds like this compound impart specific physical properties such as high melting points, waxy textures, and the ability to form stable, occlusive films. These characteristics are leveraged in various formulations, from cosmetics to specialty lubricants. specialchem.com

Current State of Scholarly Inquiry and Identified Research Gaps for this compound

The current scholarly inquiry into this compound is largely centered on its application and characterization as a cosmetic ingredient, where it is commonly known as Tribehenin (B125710). specialchem.comewg.org Research in this area focuses on its function as a skin-conditioning agent, an emollient, and a thickening agent in various formulations. specialchem.com Safety assessments have been conducted, concluding it is safe for use in cosmetic products. nih.govnih.gov

Despite its use in cosmetics, there appears to be a limited body of advanced academic research focused specifically on the fundamental chemistry and unique biological activities of pure this compound. A significant research gap exists in understanding its specific interactions within biological systems, beyond its topical application.

A broader research gap in the field of very-long-chain triglycerides is the detailed characterization of their metabolism and potential physiological roles. While the metabolism of common LCTs is well-documented, the specific pathways and enzymes involved in the breakdown and utilization of VLCTs are less understood. nih.gov Furthermore, the synthesis and purification of high-purity VLCTs for research purposes remain a challenge, hindering more in-depth studies. preprints.org The development of advanced analytical techniques to differentiate and quantify positional isomers of VLCTs is another active area of research. taylorfrancis.comnih.govnih.gov

Precise Chemical Nomenclature and Structural Relationships within Glycerol Triesters

A clear and unambiguous naming system is crucial in chemistry to define the exact structure of a molecule. This section details the formal nomenclature of this compound and explores its structural relationship with other long-chain triglycerides.

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 2,3-di(octacosanoyloxy)propyl octacosanoate (B1238098) . nih.gov However, the name This compound is also frequently used and is a valid IUPAC-compatible name. nih.gov

In addition to its formal names, this triglyceride is known by several synonyms, the most common of which is Tribehenin . nih.govspecialchem.comewg.org This name is widely used in the cosmetics industry. Other synonyms include:

Glyceryl Trioctacosanoate

Tribehenoyl glycerol nih.gov

Behenic acid, 1,2,3-propanetriol ester nih.gov

Glycerol Tridocosanoate nih.gov

Propane-1,2,3-triyl tridocosanoate nih.gov

It is important to note that some synonyms may refer to closely related but different molecules. For instance, "Tribehenin" is sometimes used to refer to Glyceryl Tribehenate, which is the triglyceride of behenic acid (C22:0), a different fatty acid. nih.gov However, in many contexts, these names are used interchangeably for triglycerides with very long saturated fatty acid chains.

Chemical and Physical Properties of this compound

Property Value Source
Molecular Formula C₈₇H₁₇₀O₆ nih.gov
Molecular Weight 1312.3 g/mol nih.gov
IUPAC Name 2,3-di(octacosanoyloxy)propyl octacosanoate nih.gov
CAS Number 31661-27-5 nih.gov

Positional isomerism is a key feature of triglycerides where different fatty acids are attached to the glycerol backbone, or the same fatty acids are attached at different positions. In the case of this compound, all three fatty acid chains are identical (octacosanoic acid), so it does not have positional isomers in the traditional sense of different fatty acid arrangements.

However, if we consider a mixed triglyceride containing octacosanoic acid and another fatty acid, positional isomerism becomes highly relevant. For example, a triglyceride with two octacosanoyl chains and one stearoyl chain could exist as two positional isomers: 1,2-dioctacosanoyl-3-stearoyl-glycerol and 1,3-dioctacosanoyl-2-stearoyl-glycerol. Distinguishing between such isomers is analytically challenging but crucial, as the position of the fatty acid on the glycerol backbone can significantly affect the triglyceride's physical properties and its metabolism. nih.gov

The structure of this compound is closely related to other simple, saturated long-chain triglycerides. The primary difference between them is the length of the fatty acid chains. The table below illustrates this relationship by comparing this compound with other representative long-chain triglycerides.

Comparison of Saturated Long-Chain Triglycerides

Compound Name Fatty Acid Component Molecular Formula Molecular Weight (g/mol)
Trilaurin Lauric Acid (C12:0) C₃₉H₇₄O₆ 639.0
Trimyristin Myristic Acid (C14:0) C₄₅H₈₆O₆ 723.2
Tripalmitin Palmitic Acid (C16:0) C₅₁H₉₈O₆ 807.3
Tristearin (B179404) Stearic Acid (C18:0) C₅₇H₁₁₀O₆ 891.5
Triarachidin Arachidic Acid (C20:0) C₆₃H₁₂₂O₆ 975.7
Tribehenin Behenic Acid (C22:0) C₆₉H₁₃₄O₆ 1059.8
This compound Octacosanoic Acid (C28:0) C₈₇H₁₇₀O₆ 1312.3

Properties

CAS No.

31661-27-5

Molecular Formula

C87H170O6

Molecular Weight

1312.3 g/mol

IUPAC Name

2,3-di(octacosanoyloxy)propyl octacosanoate

InChI

InChI=1S/C87H170O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-64-67-70-73-76-79-85(88)91-82-84(93-87(90)81-78-75-72-69-66-63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)83-92-86(89)80-77-74-71-68-65-62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h84H,4-83H2,1-3H3

InChI Key

CWJVVYLURLZFDN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCCC

Origin of Product

United States

Advanced Synthetic Methodologies and Strategic Chemical Modifications

Chemo-Enzymatic Synthesis Pathways for Propane-1,2,3-triyl Trioctacosanoate

The convergence of chemical and enzymatic methods offers a powerful platform for the synthesis of structured triglycerides. nih.gov Chemo-enzymatic synthesis leverages the high selectivity of enzymes, particularly lipases, to direct the esterification of glycerol (B35011) with long-chain fatty acids like octacosanoic acid, a process that can be challenging to control through purely chemical means. nih.govnih.gov This approach allows for milder reaction conditions and can generate complex molecules with high stereoselectivity. nih.gov

The cornerstone of enzymatic triglyceride synthesis is the use of lipases (triacylglycerol hydrolases, EC 3.1.1.3). mdpi.com These enzymes catalyze the hydrolysis of triglycerides in aqueous environments but can drive esterification or transesterification reactions in non-aqueous conditions. mdpi.com For the synthesis of a long-chain triglyceride like this compound, the selection of an appropriate lipase (B570770) is critical. Studies on similar long-chain triglycerides have identified several effective lipases, including immobilized enzymes like Lipozyme TL IM (from Thermomyces lanuginosus) and Novozyme 435 (from Candida antarctica), as well as lipases from Rhizomucor miehei and Rhizopus delemar. dss.go.thnih.govnih.gov

Optimization of these catalytic systems often involves:

Immobilization: Immobilizing the lipase on a solid support (e.g., Celite, silica (B1680970) gel) enhances its stability, particularly at the elevated temperatures required to solubilize long-chain fatty acids, and facilitates its reuse, which is crucial for cost-effective industrial processes. mdpi.comdss.go.th

Enzyme Selection: The choice of lipase can influence the reaction's positional specificity. For instance, sn-1,3-regiospecific lipases preferentially catalyze esterification at the outer positions of the glycerol backbone, which can be exploited in multi-step syntheses to create structured triglycerides. dss.go.th

Reaction Medium: The use of organic solvents like hexane (B92381) or solvent-free systems can shift the reaction equilibrium toward synthesis by minimizing water content. dss.go.thnih.gov Recent research has also explored the use of ionic liquids as a green alternative to traditional organic solvents, which can enhance the catalytic activity and total yield of omega-3 triglycerides. nih.gov

The efficient synthesis of this compound via esterification of glycerol with octacosanoic acid or transesterification is highly dependent on the fine-tuning of several process parameters. nih.govgoogle.com Key parameters that are typically optimized include:

Molar Ratio of Reactants: The ratio of fatty acid to glycerol is a critical factor. For the synthesis of similar long-chain diacylglycerols, a 2:1 molar ratio of fatty acid to glycerol was found to be optimal for maximizing the desired product. nih.govresearchgate.net For complete tri-esterification to form the trioctacosanoate, a molar ratio exceeding 3:1 would likely be investigated.

Temperature: The reaction temperature must be high enough to ensure the reactants are in a liquid state and to provide sufficient activation energy, but not so high as to cause enzyme denaturation. For the enzymatic esterification of long-chain fatty acids like palmitic and stearic acid, optimal temperatures have been reported between 73-75 °C. nih.govresearchgate.net Chemical synthesis methods may require significantly higher temperatures, in the range of 150-230°C. preprints.org

Catalyst Concentration: The amount of enzyme or chemical catalyst influences the reaction rate. For enzymatic reactions, catalyst loading is carefully optimized to balance reaction speed with cost. nih.gov

Water Removal: Water is a byproduct of esterification, and its presence can promote the reverse hydrolytic reaction. dss.go.th Continuous removal of water, often achieved by applying a vacuum or using desiccants like molecular sieves, is essential to drive the reaction to completion and achieve high yields. nih.govresearchgate.net

The following table summarizes optimized parameters from studies on the synthesis of similar long-chain glycerides, which can serve as a model for the synthesis of this compound.

ParameterStudied Condition (1,3-Dipalmitoylglycerol Synthesis) nih.govresearchgate.netStudied Condition (1,3-Distearoylglycerol Synthesis) nih.govresearchgate.netRationale/Impact
EnzymeLipozyme TL IMLipozyme TL IMProvides high thermal stability and catalytic activity for long-chain fatty acids.
Fatty Acid:Glycerol Molar Ratio2:11:1Affects product distribution (mono-, di-, triglycerides) and final yield.
Temperature73 °C75 °CBalances reaction rate with enzyme stability and reactant solubility.
Reaction Time6 hours6 hoursDetermines the extent of reaction completion.
Agitation Speed275 rpm275 rpmEnsures adequate mixing and mass transfer between reactants and catalyst.
Water Removal0.01 MPa absolute pressure + molecular sieves0.01 MPa absolute pressure + molecular sievesShifts equilibrium towards ester formation, increasing yield.

Achieving high yield and purity is a significant challenge in fine chemical synthesis. azom.com The crude product of a triglyceride synthesis typically contains a mixture of unreacted free fatty acids (FFAs), glycerol, and intermediate products like mono- and diacylglycerols, alongside the target triacylglycerol (TAG). nih.govresearchgate.net Several strategies are employed to maximize the yield and purify the final product:

Process Optimization: A deep understanding of reaction kinetics allows for the fine-tuning of temperature, pressure, and reactant concentrations to maximize the formation of the desired triglyceride. azom.com

Multi-Step Purification: A combination of purification techniques is often necessary. Molecular distillation is effective at separating components based on their molecular weight, allowing for the removal of lighter FFAs and monoacylglycerols from the heavier di- and triglycerides. nih.govresearchgate.net

Solvent Fractionation and Crystallization: These techniques exploit differences in the solubility and melting points of the various lipid components. nih.gov For instance, crystallization using solvents like isooctane (B107328) or hexane at controlled temperatures can selectively precipitate the desired triglyceride, significantly increasing its purity. Studies have shown that a multi-step molecular distillation followed by solvent fractionation can increase the purity of 1,3-diacylglycerols to over 83%. nih.govresearchgate.net

General Laboratory Practices: Adherence to fundamental laboratory principles, such as using clean, dry glassware, accurately weighing reagents, and ensuring the purity of starting materials, is foundational to maximizing yield. rochester.edu

Purification StepInput Mixture Composition (1,3-DPG example) researchgate.netOutput Purity (1,3-DAG) researchgate.netKey Principle
Initial Esterified Product~35% DAGs, ~23% TAGs, ~31% FFAs, ~12% MAGs~35%Crude reaction output.
1st Molecular Distillation (Residue)-~37%Separation based on volatility; removes some FFAs and MAGs.
3rd Molecular Distillation (Distillate)-~87% (DAGs as a percentage of total glycerides)Further refinement by separating DAGs from TAGs.
Hexane Fractionation-> 83% (Final Product Purity)Separation based on differential solubility and crystallization.

Table data adapted from a study on 1,3-dipalmitoylglycerol (1,3-DPG) and shows the progressive increase in diacylglycerol (DAG) purity. researchgate.net A similar multi-step process would be required to achieve high-purity this compound.

Targeted Derivatization of this compound for Modulated Properties

Beyond synthesis, the strategic chemical modification of triglycerides is a key area of research for creating novel materials with tailored properties. scribd.com Covalent functionalization of a molecule like this compound can alter its solubility, reactivity, and biocompatibility.

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a widely used technique to modify the properties of molecules. nih.gov In the context of lipids, PEGylation can enhance water solubility and create emulsifying agents. lesielle.comcosmileeurope.eu A relevant analogue is Tribehenin (B125710) PEG-20 Esters, which is a complex mixture formed by the transesterification of Tribehenin (the triglyceride of behenic acid, C22) and PEG-20. lesielle.comewg.orgincidecoder.com

The synthesis of a PEGylated derivative of this compound would follow a similar transesterification process. This reaction involves reacting the triglyceride with a PEG molecule of a specific length (e.g., PEG-20, which has an average of 20 ethylene (B1197577) oxide repeat units) in the presence of a catalyst. cosmileeurope.euewg.org This process exchanges one or more of the fatty acid chains with a PEG chain via an ester linkage, resulting in a molecule with both hydrophobic (the remaining fatty acid chains) and hydrophilic (the PEG chain) domains, making it an effective surfactant and emulsifier. lesielle.comcosmileeurope.eu

Characterization of the resulting PEGylated product is crucial to confirm its structure and purity. nih.gov A suite of analytical techniques would be employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the covalent attachment of the PEG chain to the glycerol backbone and determine the degree of substitution. missouristate.edu

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the ester linkages and the ether bonds of the PEG chain. researchgate.net

Chromatographic Techniques (e.g., HPLC, GPC): To separate the PEGylated derivatives from unreacted starting materials and to analyze the distribution of products (mono-, di-, and tri-PEGylated species). nih.gov

Besides PEGylation, various other chemical modifications can be applied to triglycerides to introduce new functionalities. scribd.comresearchgate.net These methods could be adapted to functionalize the long alkyl chains of this compound, assuming initial introduction of unsaturation, or by targeting the ester groups. Potential covalent functionalization approaches include:

Epoxidation: If an unsaturated version of the triglyceride were used, the double bonds within the fatty acid chains could be converted to epoxide rings. These rings are reactive intermediates that can be opened to introduce various functional groups. researchgate.netresearchgate.net

Hydrogenation: This process converts unsaturated fatty acid chains into fully saturated ones by adding hydrogen across the double bonds in the presence of a catalyst. scribd.com This modification significantly increases the melting point and oxidative stability of the lipid.

Hydroxymethylation: Functional hydroxyl (-OH) groups can be introduced onto the fatty acid backbone, providing reactive sites for further polymerization or derivatization. researchgate.net

Click Chemistry: Modern synthetic methods like click chemistry offer a route to attach a wide variety of molecules to the triglyceride. universiteitleiden.nl For example, bioorthogonal cyclopropene (B1174273) groups can be incorporated into fatty acids, allowing for highly specific and efficient labeling of the resulting triglycerides for tracking and imaging applications in biological systems. universiteitleiden.nl

These derivatization strategies open up possibilities for creating novel polymers, lubricants, and functional biomaterials from a base scaffold like this compound. scribd.comresearchgate.net

Design and Synthesis of Structured Lipid Analogs Incorporating Trioctacosanoate Moieties

The synthesis of structured lipids containing trioctacosanoate moieties is a highly specialized area of research. These efforts are primarily driven by the unique properties conferred by the very-long-chain saturated fatty acid, octacosanoic acid. The design process for these analogs involves the strategic selection and placement of different fatty acyl groups on the glycerol backbone to create novel triglycerides with tailored functionalities.

The primary methodologies for the synthesis of these structured lipids are chemical and enzymatic interesterification. Enzymatic methods, utilizing lipases, are often preferred due to their high specificity, which allows for precise control over the final structure of the lipid analog under milder reaction conditions. nih.gov

Enzymatic Synthesis and Modification:

Lipase-catalyzed acidolysis is a key technique used to incorporate octacosanoic acid into existing triglycerides. In a typical process, a readily available triglyceride is reacted with octacosanoic acid in the presence of a specific lipase. The lipase selectively removes one or more fatty acids from the original triglyceride and replaces them with octacosanoic acid. The specificity of the lipase (e.g., sn-1,3 specific) is crucial for directing the position of the new fatty acid.

For instance, the synthesis of a structured lipid containing octacosanoic acid could involve the reaction of a common vegetable oil with octacosanoic acid using a lipase from Candida antarctica (Novozym 435), a widely used biocatalyst in lipid modification. The reaction parameters, such as temperature, reaction time, and substrate molar ratio, are critical for optimizing the yield of the desired structured lipid.

Research Findings:

While specific research on structured lipids incorporating trioctacosanoate is limited, studies on analogous very-long-chain fatty acids provide valuable insights. Research has shown that the incorporation of these long-chain fatty acids can significantly alter the melting point, crystallization behavior, and oxidative stability of the resulting triglyceride.

The table below summarizes hypothetical experimental data for the synthesis of a structured lipid analog by enzymatic acidolysis, illustrating the types of findings that would be relevant in this area of research.

ParameterValue
Enzyme Lipase from Candida antarctica
Substrates Propane-1,2,3-triyl trioleate, Octacosanoic Acid
Molar Ratio (Oil:Acid) 1:2
Temperature 60°C
Reaction Time 24 hours
Incorporation of Octacosanoic Acid 35%
Melting Point of Product 45°C

This table is illustrative and based on typical results for enzymatic interesterification of lipids.

The design of these lipid analogs is often guided by the desired end application. For example, incorporating a very-long-chain saturated fatty acid like octacosanoic acid can increase the melting point and solid fat content of a lipid, making it suitable for applications requiring specific thermal properties.

Comprehensive Spectroscopic and Hierarchical Structural Characterization

Advanced Spectroscopic Techniques for Molecular and Electronic Structure Elucidation

Spectroscopic methods are fundamental in defining the molecular identity of Propane-1,2,3-triyl trioctacosanoate, from the arrangement of its long acyl chains to the conformation of the glycerol (B35011) backbone.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed molecular structure of triglycerides like this compound. Both ¹H and ¹³C NMR provide specific insights into the glycerol backbone and the long octacosanoate (B1238098) chains.

In ¹H NMR spectroscopy, the protons on the glycerol backbone give rise to characteristic signals. The two primary methylene (B1212753) protons (sn-1 and sn-3) typically appear as two doublets of doublets around 4.14 and 4.30 ppm. researchgate.net The single methine proton (sn-2) resonates further downfield. The protons of the long saturated octacosanoate chains produce a large, overlapping signal in the aliphatic region (around 1.2-1.6 ppm), while the terminal methyl protons are observed as a triplet at approximately 0.88 ppm. The methylene protons alpha to the carbonyl group (C2) are typically found around 2.3 ppm. nih.gov

¹³C NMR spectroscopy offers a more resolved spectrum, allowing for the distinct identification of each carbon atom. The carbonyl carbons of the ester groups are observed in the range of 172-174 ppm. youtube.com A key feature is the differentiation between the carbonyl carbons at the sn-1,3 positions and the sn-2 position, with the latter resonating at a slightly different chemical shift. nih.gov The carbons of the glycerol backbone have distinct signals: the sn-1 and sn-3 carbons resonate at approximately 62 ppm, while the sn-2 carbon is found around 69 ppm. nih.govresearchgate.net The long methylene chains produce a series of signals between 22 and 34 ppm, with the terminal methyl carbon appearing around 14 ppm. uc.pt

Isotopic labeling studies, such as those using ¹³C-labeled glycerol, can provide further detailed information on the metabolic pathways and structural arrangements of the glycerol backbone within the triglyceride molecule. nih.gov

Table 1: Typical ¹H NMR Chemical Shifts for Triglycerides

Proton Type Chemical Shift (ppm)
Terminal Methyl (-CH₃)~0.88
Methylene Chain (-(CH₂)n-)~1.2-1.6
Methylene α to Carbonyl (-CH₂-COO-)~2.3
Glycerol Backbone (sn-1, sn-3)~4.1-4.3
Glycerol Backbone (sn-2)~5.2

Table 2: Typical ¹³C NMR Chemical Shifts for Triglycerides

Carbon Type Chemical Shift (ppm)
Terminal Methyl (-CH₃)~14
Methylene Chain (-(CH₂)n-)~22-34
Glycerol Backbone (sn-1, sn-3)~62
Glycerol Backbone (sn-2)~69
Carbonyl (-C=O)~172-174

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that are highly sensitive to the functional groups and the crystalline arrangement of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by several strong absorption bands indicative of its triglyceride structure. A prominent feature is the strong C=O stretching vibration of the ester functional groups, which typically appears around 1740-1750 cm⁻¹. The C-O stretching vibrations associated with the ester linkage are observed in the 1160-1250 cm⁻¹ region. The long saturated octacosanoate chains give rise to intense C-H stretching bands just below 3000 cm⁻¹ (typically around 2920 and 2850 cm⁻¹ for asymmetric and symmetric stretching, respectively). The CH₂ scissoring and rocking vibrations appear near 1465 cm⁻¹ and 720 cm⁻¹, respectively. The position and splitting of these bands, particularly the CH₂ rocking mode, can provide information about the packing of the hydrocarbon chains in the crystalline state.

Raman Spectroscopy

Both IR and Raman spectroscopy are valuable tools for studying the polymorphic transitions of this compound, as changes in the crystal structure are reflected in the vibrational spectra.

Table 3: Key Vibrational Bands for this compound

Functional Group/Vibration IR Frequency (cm⁻¹) Raman Shift (cm⁻¹)
C-H Stretching (asymmetric)~2920~2920
C-H Stretching (symmetric)~2850~2850
C=O Stretching (ester)~1740-1750Weak
CH₂ Scissoring~1465~1465
C-O Stretching (ester)~1160-1250
CH₂ Rocking~720
C-C Skeletal Stretching~1000-1200

Mass spectrometry (MS) is an essential technique for the determination of the molecular weight and the elucidation of the fragmentation pathways of this compound. Due to its high molecular weight and low volatility, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically employed.

The molecular weight of this compound (C₈₇H₁₇₀O₆) is 1332.48 g/mol . In ESI-MS, it is commonly observed as protonated molecules [M+H]⁺ or adducts with alkali metals, such as [M+Na]⁺ or [M+K]⁺.

Table 4: Expected Mass Spectrometry Fragments for this compound

Ion Description Expected m/z
[M+Na]⁺Sodiated Molecule~1355.5
[M-RCOOH+Na]⁺Loss of one octacosanoic acid~929.9
[M-2RCOOH+Na]⁺Loss of two octacosanoic acids~504.3

X-ray Diffraction (XRD) and Crystallographic Studies for Solid-State Architectures

X-ray diffraction (XRD) is the primary technique for investigating the solid-state structure of this compound, revealing its polymorphic behavior and the arrangement of molecules in the crystal lattice.

Like other long-chain triglycerides, this compound exhibits polymorphism, meaning it can exist in multiple crystalline forms with different physical properties. The three main polymorphic forms for triglycerides are α, β', and β, in order of increasing stability and melting point.

α (alpha) form: This is the least stable polymorph, typically obtained by rapid cooling from the melt. It has a hexagonal sub-cell packing.

β' (beta prime) form: This form has intermediate stability and is characterized by an orthorhombic sub-cell packing. It is often the desired form in many food applications due to its small crystal size and smooth texture.

β (beta) form: This is the most stable polymorph, formed by slow crystallization or by the transformation of the less stable forms. It has a triclinic sub-cell packing and tends to form large, needle-like crystals.

The crystal habit, or the external shape of the crystals, is influenced by the polymorphic form and the crystallization conditions. The β form of saturated triglycerides often results in large, well-defined crystals.

The specific polymorphic behavior of this compound would be determined by its thermal history and the presence of any impurities.

XRD patterns provide detailed information about the packing of the molecules at two levels: the lamellar packing and the sub-cell packing.

Lamellar Packing: The long-range order in triglyceride crystals is characterized by a lamellar structure, where the molecules are arranged in layers. The long spacing, corresponding to the thickness of these layers, can be determined from the low-angle region of the XRD pattern. For symmetrical triglycerides like this compound, double-chain length or triple-chain length packing can occur, depending on the polymorph.

Sub-cell Packing: The short-range order, or the packing of the hydrocarbon chains within the layers, is described by the sub-cell. The wide-angle region of the XRD pattern reveals the sub-cell packing.

The α form shows a single strong reflection around 4.15 Å, indicative of the loose hexagonal packing of the acyl chains.

The β' form typically displays two strong reflections around 3.8 Å and 4.2 Å, corresponding to the orthorhombic perpendicular sub-cell.

The β form exhibits several strong reflections, with a characteristic peak around 4.6 Å, which is a hallmark of the triclinic parallel sub-cell.

The combination of low-angle and wide-angle XRD data allows for a comprehensive understanding of the three-dimensional crystalline architecture of this compound.

Table 5: Characteristic XRD Spacings for Triglyceride Polymorphs

Polymorph Sub-cell Type Characteristic Short Spacings (Å)
αHexagonal~4.15
β'Orthorhombic~3.8 and ~4.2
βTriclinic~4.6 and others

Thermal Analysis Methodologies for Phase Transition Behavior and Thermostability

The thermal behavior of this compound is complex, primarily due to its polymorphism. Different crystalline forms of the compound exhibit distinct thermal properties, which can be elucidated using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry is a powerful tool for investigating the melting and crystallization behavior of this compound. It reveals the existence of multiple polymorphic forms, principally the α, β', and β forms, each with a characteristic melting point and enthalpy of fusion. The stability of these forms generally increases from α to β.

The α-form is the least stable polymorph and has the lowest melting point. The β' form is intermediate in stability, while the β-form is the most stable with the highest melting point. ijiset.com The specific melting temperatures can vary slightly depending on the experimental conditions, such as the heating rate.

Studies have shown that upon slow cooling from the melt, tristearin (B179404) can crystallize into the stable β-form. uu.nl However, under different cooling conditions, a mixture of polymorphs can be formed. For instance, cooling at a rate of -0.1 K/min has been observed to result in the formation of more than one polymorph, with endothermic peaks corresponding to the melting of a β'-polymorph and the α-form. uu.nl The enthalpy of fusion, a measure of the energy required to melt the crystalline structure, also differs for each polymorph, with the more stable forms having higher enthalpies of fusion.

Table 1: Melting Points and Enthalpies of Fusion of this compound Polymorphs

Polymorphic FormMelting Point (°C)Enthalpy of Fusion (J/g)
α (alpha)~55Data not consistently reported
β' (beta prime)~64.5Data not consistently reported
β (beta)~73~220

Note: The values presented are approximate and can vary based on analytical conditions.

Thermogravimetric Analysis (TGA) provides insights into the thermal stability and decomposition profile of this compound. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

For tristearin, TGA studies indicate that the compound is thermally stable up to a certain temperature, beyond which it undergoes decomposition. Research has shown that the decomposition and evaporation of tristearin begins at temperatures of 200°C and above. researchgate.net While detailed multi-step decomposition data for tristearin is not extensively published, related compounds like stearic acid show a major weight loss in the range of 190-280°C. researchgate.net The NIST WebBook also references a TGA study by Kishore, Shobha, et al. (1990), which can provide further details on its thermal degradation. nist.gov

Table 2: Thermal Decomposition Data for this compound

ParameterValue
Onset of Decomposition> 200°C

Microscopic and Imaging Techniques for Morphological and Surface Analysis

Microscopic techniques are indispensable for visualizing the morphology and surface characteristics of this compound at various scales. Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) each provide unique perspectives on the compound's structure.

Scanning Electron Microscopy (SEM) has been employed to study the morphology of tristearin crystals. Investigations have revealed that the β1 crystal form of tristearin exhibits a platelet-shaped morphology. These single crystallites are large and well-defined, with a layered internal structure, which is attributed to the molecular ordering and stacking of tristearin into lamellae.

Transmission Electron Microscopy (TEM) is particularly useful for analyzing the morphology of nanoparticles formulated with tristearin, such as solid lipid nanoparticles (SLNs). Studies on luliconazole-loaded SLNs based on tristearin have shown that the nanoparticles are rod-shaped and have a size of less than 100 nm. ijiset.com Cryo-TEM imaging of tristearin-based SLNs has revealed more complex shapes beyond simple spheres. scielo.br

Atomic Force Microscopy (AFM) offers a three-dimensional view of the nanoscale morphology of single tristearin crystals. This technique has been used to map the topographical features of these crystals in great detail. AFM studies have shown that recrystallization of tristearin from toluene (B28343) can produce well-ordered crystals with a regular lamellar thickness of approximately 5 nm. The habit of these crystals is dependent on the rate of evaporation. A key advantage of AFM is its ability to image the crystals without the potential for melting that can occur with electron microscopy techniques.

Investigation of Interfacial Phenomena and Self Assembly in Advanced Systems

Role in the Formulation and Stabilization of Colloidal Lipid Systems

The utility of propane-1,2,3-triyl trioctacosanoate in colloidal lipid systems is primarily attributed to its solid nature at physiological temperatures and its ability to form stable lipid cores.

Emulsion and Microemulsion Formation Mechanisms

In oil-in-water (O/W) emulsions, this compound can serve as the solid lipid phase. The stabilization of these systems relies on the adsorption of surfactants at the oil-water interface, which reduces interfacial tension and creates a protective barrier around the dispersed lipid droplets. The long, saturated acyl chains of this compound contribute to a highly ordered and rigid core within the dispersed phase. The mechanism of stabilization often involves the formation of a structured interfacial layer composed of the surfactant and the outer regions of the solid lipid. The stability of such emulsions is influenced by factors like the concentration and type of emulsifier, with combinations of surfactants often yielding more stable systems by providing better coverage and steric or electrostatic repulsion between droplets.

Microemulsions are thermodynamically stable, transparent, and isotropic mixtures of oil, water, and surfactant, often in combination with a cosurfactant. While this compound is not a typical primary component for forming the fluid, bicontinuous structures of microemulsions due to its high melting point, it can be incorporated into the oil phase of a pre-existing microemulsion system, particularly in the formulation of nanostructured lipid carriers (NLCs) derived from microemulsion templates. In these cases, the microemulsion acts as a scaffold for the formation of nanoparticles upon cooling, where the triglyceride crystallizes within the nanodroplets.

Contribution to Liposomal and Niosomal Bilayer Integrity

Niosomes are non-ionic surfactant-based vesicles that are structurally similar to liposomes. The inclusion of cholesterol is common in niosome formulations to improve bilayer stability and reduce the permeability of the membrane. nih.gov The incorporation of this compound within the core of niosomes can further enhance their physical stability and carrying capacity for hydrophobic compounds. The solid lipid core can reduce the mobility of the surfactant molecules in the bilayer, thereby decreasing the likelihood of vesicle fusion and leakage of encapsulated materials. researchgate.net The high molecular weight of the triglyceride contributes to a more ordered and less permeable core structure. researchgate.net

Engineering and Characterization of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)nih.govjapsonline.comnih.govresearchgate.netmdpi.com

This compound is a key component in the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), which are at the forefront of lipid-based drug delivery systems.

Influence of this compound on Nanoparticle Size Distribution and Colloidal Stabilitynih.govjapsonline.comnih.govresearchgate.netmdpi.com

The particle size and polydispersity index (PDI) are critical parameters for the performance of SLNs and NLCs. The long alkyl chains of this compound generally lead to the formation of larger nanoparticles compared to triglycerides with shorter chains. However, the final particle size is a complex interplay between the lipid composition, surfactant type and concentration, and the production parameters such as homogenization pressure and temperature.

For instance, in NLCs, the addition of a liquid lipid to the solid this compound matrix can lead to smaller and more stable particles by disrupting the crystal lattice and improving the emulsification process. The choice of surfactant also plays a crucial role; for example, polysorbate 80 has been shown to be a better dispersing agent than polysorbate 20 for some lipid matrices, resulting in smaller particle sizes. researchgate.netacademicjournals.org

Table 1: Hypothetical Influence of this compound on Nanoparticle Characteristics

FormulationSolid LipidLiquid LipidSurfactantAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
SLNThis compound-Polysorbate 802500.28-30
NLCThis compoundOleic Acid (20%)Polysorbate 802000.21-35
NLCThis compoundCaprylic/Capric Triglyceride (20%)Polysorbate 801800.19-32

This table presents hypothetical data for illustrative purposes, as specific experimental values for this compound were not available in the searched literature.

Colloidal stability is often assessed by measuring the zeta potential, which indicates the magnitude of the electrostatic repulsive forces between particles. A sufficiently high zeta potential (typically > |30| mV) prevents particle aggregation. The long chains of this compound can influence the surface charge density depending on the surfactant's ability to effectively cover the particle surface.

Impact on Lipid Matrix Crystallinity and Polymorphic Transitions within Nanocarriersnih.govjapsonline.comnih.gov

Triglycerides like this compound exhibit polymorphism, meaning they can exist in different crystalline forms (α, β', and β), each with a different melting point and stability. The α-form is the least stable with the lowest melting point, while the β-form is the most stable with the highest melting point. The polymorphic state of the lipid matrix is a critical factor influencing the drug-loading capacity and release properties of SLNs and NLCs.

The manufacturing process of lipid nanoparticles, which typically involves rapid cooling, often results in the formation of the metastable α or β' forms. nih.gov Over time, these can transition to the more stable β-form, which has a more ordered and compact crystal lattice. This transition can lead to the expulsion of encapsulated drugs. The long, saturated chains of this compound favor the formation of highly ordered, stable β-polymorphs.

In NLCs, the inclusion of a liquid lipid disrupts the crystalline order of the solid lipid matrix, leading to a less-ordered, amorphous structure. This imperfect crystal lattice creates more space to accommodate drug molecules and can inhibit or slow down the polymorphic transition to the stable β-form, thereby improving the long-term stability of the formulation and reducing drug expulsion.

Table 2: Polymorphic Behavior of Triglycerides in Nanocarriers

Lipid MatrixPolymorphic Form upon ProductionStabilityImplication for Drug Entrapment
Pure this compound (SLN)Primarily α and β'Prone to transition to stable β-formHigh risk of drug expulsion over time
This compound with liquid lipid (NLC)Amorphous or less ordered β'Transition to β-form is retardedHigher drug loading and better long-term stability

This table is a generalized representation based on the principles of lipid polymorphism in nanocarriers.

Interfacial Interactions with Surfactants and Co-lipids in Nanoparticle Formulationnih.govjapsonline.comnih.govmdpi.com

The interface between the lipid core and the aqueous continuous phase is a critical region that governs the stability and properties of lipid nanoparticles. The interaction of this compound with surfactants and any co-lipids (like liquid lipids in NLCs) at this interface is of paramount importance.

The long, hydrophobic chains of this compound have strong van der Waals interactions, leading to a highly cohesive solid lipid core. The chosen surfactant must be able to effectively adsorb onto this hydrophobic surface to provide stabilization. The efficiency of a surfactant is related to its ability to lower the interfacial tension and form a stable film around the nanoparticle. For long-chain triglycerides, surfactants with a suitable hydrophilic-lipophilic balance (HLB) are required to ensure proper emulsification and long-term stability. nih.gov

Mechanistic Studies of Entrapment Efficiency and Release Kinetics from Trioctacosanoate-based Nanocarriers

The efficacy of a drug delivery system is critically dependent on its ability to encapsulate a therapeutic agent efficiently and release it in a controlled manner at the target site. In the context of nanocarriers formulated with this compound, also known as trioctacosanoin, understanding the mechanisms governing entrapment efficiency and release kinetics is paramount for their design and optimization. While specific research on trioctacosanoin-based nanocarriers is not extensively available in public literature, the principles derived from studies on similar long-chain triglycerides in solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) provide a strong foundation for a mechanistic understanding.

The entrapment efficiency (EE) of a nanocarrier system refers to the percentage of the drug that is successfully encapsulated within the nanoparticle relative to the total amount of drug used in the formulation. For trioctacosanoate-based nanocarriers, several factors are hypothesized to influence the EE. The highly lipophilic nature and long alkyl chains (C28) of trioctacosanoin would theoretically favor the encapsulation of hydrophobic drugs due to strong van der Waals interactions and the creation of a stable, non-polar core.

The crystalline nature of the lipid matrix is a crucial determinant of entrapment efficiency. A highly ordered crystalline structure, which can be expected from a symmetric triglyceride like trioctacosanoin, may lead to drug expulsion during lipid recrystallization upon cooling. This is a common challenge observed in SLNs made from highly pure triglycerides. The imperfections and less ordered crystalline lattice in NLCs, which are composed of a blend of solid and liquid lipids, often result in higher drug loading capacity and reduced drug expulsion. Therefore, formulating NLCs with trioctacosanoin and a liquid lipid could be a strategy to enhance entrapment efficiency.

Detailed Research Findings:

Although specific data for trioctacosanoin is limited, research on other long-chain glycerides provides valuable insights. For instance, studies on nanocarriers made from glyceryl behenate (B1239552) (C22) have shown that the manufacturing process, such as high-shear homogenization followed by ultrasonication, significantly impacts particle size and entrapment efficiency. The choice of surfactants and their concentration is also critical in stabilizing the nanoparticles and preventing drug leakage.

The following interactive data table illustrates hypothetical research findings on the influence of formulation variables on the entrapment efficiency of a model hydrophobic drug in trioctacosanoate-based nanocarriers.

Formulation CodeTrioctacosanoin : Liquid Lipid RatioSurfactant Concentration (%)Entrapment Efficiency (%)Particle Size (nm)Polydispersity Index (PDI)
TN-1100 : 0 (SLN)1.565.2 ± 3.1210 ± 150.35
TN-2100 : 0 (SLN)2.572.8 ± 2.5185 ± 120.28
TN-380 : 20 (NLC)1.585.4 ± 4.2195 ± 180.25
TN-480 : 20 (NLC)2.592.1 ± 3.8170 ± 100.21
TN-560 : 40 (NLC)1.588.9 ± 3.9205 ± 200.29
TN-660 : 40 (NLC)2.595.6 ± 2.9180 ± 140.23

This table presents hypothetical data for illustrative purposes.

The release kinetics of a drug from trioctacosanoate-based nanocarriers would be governed by several interconnected mechanisms, including drug diffusion through the lipid matrix, erosion of the lipid matrix, and the initial burst release from the nanoparticle surface. The long, saturated acyl chains of trioctacosanoin would form a highly ordered and dense lipid core, which would be expected to retard the diffusion of the encapsulated drug, leading to a sustained release profile.

The initial burst release is often attributed to the drug adsorbed on the nanoparticle surface. The subsequent release pattern can be described by various kinetic models, such as the Higuchi, Korsmeyer-Peppas, and Peppas-Sahlin models, which help to elucidate the underlying release mechanisms (e.g., Fickian diffusion, anomalous transport, or polymer relaxation). For trioctacosanoate-based systems, a biphasic release pattern is anticipated: an initial rapid release followed by a prolonged, slow release phase.

The following interactive data table presents hypothetical drug release data from a trioctacosanoate-based NLC formulation (TN-6) and the fitting of this data to different kinetic models.

Time (hours)Cumulative Drug Release (%)
122.5
235.8
451.2
868.4
1279.1
2491.3
4898.7

This table presents hypothetical data for illustrative purposes.

Kinetic Model Fitting:

Kinetic ModelR² ValueRelease Exponent (n)Interpretation
Zero-Order0.854-Release rate is constant.
First-Order0.962-Release rate is proportional to the remaining drug concentration.
Higuchi0.985-Release is governed by Fickian diffusion.
Korsmeyer-Peppas0.9910.62Anomalous (non-Fickian) transport, indicating a combination of diffusion and matrix erosion.

This table presents hypothetical data for illustrative purposes.

Enzymatic Degradation and Biotransformation Pathways

Lipase-Mediated Hydrolysis of Propane-1,2,3-triyl Trioctacosanoate

Lipases (Triacylglycerol acylhydrolases, EC 3.1.1.3) are ubiquitous enzymes that catalyze the hydrolysis of triglycerides into glycerol (B35011) and free fatty acids. wur.nl The hydrolysis of this compound by lipases is a stepwise process that occurs at the lipid-water interface. wur.nlui.ac.id

The enzymatic hydrolysis of triglycerides like this compound generally follows Michaelis-Menten kinetics. nih.govresearchgate.netscispace.com However, the rate and extent of hydrolysis are significantly influenced by the substrate specificity of the lipase (B570770). Lipases exhibit specificity based on the position of the fatty acid on the glycerol backbone and the chain length of the fatty acid. researchgate.net For very-long-chain triglycerides, steric hindrance can affect the enzyme's access to the ester bonds, influencing the kinetic parameters.

Table 1: Kinetic Parameters for Lipase-Catalyzed Hydrolysis of Olive Oil

Kinetic Parameter Value Reference
Michaelis Constant (K_m) 0.717 M scispace.com
Catalytic Constant (k_cat) 67.1 µmol/min/mg enzyme scispace.com

This interactive table summarizes the kinetic parameters observed for the hydrolysis of olive oil by Candida rugosa lipase, which can be considered analogous to the hydrolysis of this compound.

The efficiency of lipase-mediated hydrolysis is highly dependent on environmental factors such as pH and temperature. These parameters affect the enzyme's structure, stability, and catalytic activity.

pH: Most lipases exhibit optimal activity in a specific pH range, which can vary depending on the microbial source of the enzyme. For many bacterial and fungal lipases, the optimal pH for activity is typically neutral to slightly alkaline. For example, a study on the hydrolysis of olive oil using a commercial lipase showed optimal activity at pH 7.0. lesielle.com Deviations from the optimal pH can lead to a significant decrease in enzymatic activity due to changes in the ionization state of amino acid residues in the active site.

Temperature: Temperature influences the rate of enzymatic reactions, with activity generally increasing with temperature up to an optimum. Beyond this point, the enzyme begins to denature, leading to a rapid loss of activity. For the hydrolysis of anchovy oil, an optimal temperature of 46.86 °C was determined for a commercial lipase. lesielle.com Thermophilic bacteria, such as Geobacillus species, produce lipases that are stable and active at higher temperatures, which can be advantageous for industrial processes by increasing the bioavailability of hydrophobic substrates like this compound. nih.gov

Table 2: Influence of Environmental Factors on Lipase Activity

Factor Optimal Range General Effect
pH Neutral to slightly alkaline (e.g., 7.0) Affects enzyme's ionization state and active site conformation.

| Temperature | Mesophilic to thermophilic (e.g., 40-70°C) | Increases reaction rate up to an optimum, then causes denaturation. |

This interactive table outlines the general effects of pH and temperature on the activity of lipases involved in the degradation of long-chain triglycerides.

The enzymatic hydrolysis of this compound results in a stepwise release of its constituent fatty acids, yielding a mixture of intermediate and final products. The primary products of this hydrolysis are:

Octacosanoic Acid: The very-long-chain saturated fatty acid (C28:0) that is cleaved from the glycerol backbone. nih.gov

1,2-Dioctacosanoyl-sn-glycerol and 1,3-Dioctacosanoyl-sn-glycerol (Dioctacosanoin): Intermediates formed after the removal of one fatty acid molecule.

1-Mono-octacosanoyl-sn-glycerol and 2-Mono-octacosanoyl-sn-glycerol (Monooctacosanoin): Intermediates formed after the removal of two fatty acid molecules.

Glycerol: The final backbone molecule remaining after the hydrolysis of all three fatty acid chains. wur.nl

The complete hydrolysis of one molecule of this compound yields three molecules of octacosanoic acid and one molecule of glycerol. youtube.com The relative abundance of these products at any given time depends on the reaction conditions and the specificity of the lipase used. researchgate.net

Microbial Degradation and Assessment of Bioremediation Potential

Various microorganisms possess the metabolic machinery to utilize long-chain triglycerides and their constituent fatty acids as carbon and energy sources. This capability is of significant interest for bioremediation of environments contaminated with fatty substances.

While specific studies on the isolation of microbial strains that degrade this compound are limited, research on the degradation of long-chain alkanes and fatty acids has identified several potent bacterial genera. These microorganisms are often isolated from oil-contaminated soils and marine environments. researchgate.netnih.gov

Geobacillus and Bacillus species: These thermophilic bacteria have been shown to efficiently degrade long-chain n-alkanes (up to C40). nih.gov Their ability to thrive at high temperatures enhances the bioavailability of waxy, long-chain hydrocarbons.

Pseudomonas species: Strains like Pseudomonas frederiksbergensis are capable of degrading long-chain alkanes even at low temperatures, making them suitable for bioremediation in cold environments. globalsciencebooks.info

Gordonia, Acinetobacter, and Alcanivorax species: These bacteria are well-known for their ability to degrade a wide range of hydrocarbons, including long-chain alkanes. researchgate.netnih.gov Alcanivorax species, in particular, often become dominant in marine environments after oil spills. nih.gov

These strains typically exhibit hydrophobicity, which facilitates their adherence to and uptake of insoluble lipid substrates. nih.gov

Table 3: Microbial Strains with Potential for Trioctacosanoate Catabolism

Microbial Genus Key Characteristics Reference
Geobacillus Thermophilic, degrades long-chain alkanes (C32, C40). nih.gov
Bacillus Thermophilic, high degradation efficiency for long-chain alkanes. nih.gov
Pseudomonas Psychrophilic/mesophilic, degrades various chain-length alkanes. globalsciencebooks.info
Gordonia Forms biofilms at alkane-water interface for substrate assimilation. researchgate.net
Acinetobacter Efficient degrader of medium to long-chain alkanes. nih.gov

This interactive table lists microbial genera with demonstrated capabilities for degrading long-chain hydrocarbons, suggesting their potential for the catabolism of this compound.

The microbial breakdown of this compound first involves its extracellular hydrolysis by lipases into glycerol and octacosanoic acid. The resulting glycerol can enter the central metabolic pathways, such as glycolysis. The octacosanoic acid is transported into the bacterial cell and is subsequently degraded through the β-oxidation pathway . nih.govresearchgate.netmdpi.com

The β-oxidation cycle is a four-step process that sequentially shortens the fatty acyl-CoA chain by two carbon atoms, producing acetyl-CoA, FADH₂, and NADH in each cycle. nih.govresearchgate.net

Activation: Octacosanoic acid is first activated to octacosanoyl-CoA by a fatty acyl-CoA synthetase (FadD). frontiersin.org

Oxidation: Acyl-CoA dehydrogenase catalyzes the formation of a double bond between the α and β carbons, producing a trans-Δ²-enoyl-CoA and FADH₂.

Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond, forming a β-hydroxyacyl-CoA.

Oxidation: β-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, yielding a β-ketoacyl-CoA and NADH.

Thiolysis: Thiolase cleaves the β-ketoacyl-CoA, releasing acetyl-CoA and a fatty acyl-CoA chain that is two carbons shorter.

This cycle repeats until the entire fatty acid chain is converted into acetyl-CoA molecules, which can then enter the tricarboxylic acid (TCA) cycle for complete oxidation to CO₂ and H₂O, generating a significant amount of ATP. mdpi.com For very-long-chain fatty acids, the initial breakdown may occur in peroxisomes in eukaryotes, but in bacteria, the process is primarily cytoplasmic. youtube.com

Computational Chemistry and Theoretical Modeling Studies

Molecular Dynamics (MD) Simulations of Propane-1,2,3-triyl Trioctacosanoate Self-Assembly and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior over time, offering insights into processes like self-assembly and intermolecular interactions.

While direct simulations of lipid bilayers composed purely of this compound are not readily found in the literature, studies on similar long-chain triglycerides provide a framework for understanding their potential behavior. MD simulations have been instrumental in exploring how triglycerides and other lipids self-assemble into larger structures. researchgate.netnih.gov

Simulations of systems containing triglycerides have shown that these molecules can be incorporated into phospholipid bilayers, affecting the structural properties of the membrane. nih.gov The long, saturated acyl chains of this compound would be expected to increase the thickness and rigidity of a lipid bilayer. nih.gov The presence of very-long-chain glycerophospholipids in yeast membrane models has been shown to result in denser, thicker, and more rigid membranes in a concentration-dependent manner. nih.gov

Simulation ParameterTypical Value/Condition for Long-Chain Triglyceride SystemsRationale
Force FieldAll-Atom (e.g., CHARMM36, GROMOS) or Coarse-Grained (e.g., MARTINI)All-atom force fields provide detailed chemical accuracy, while coarse-grained models allow for longer simulation times and larger system sizes to study processes like self-assembly. nih.govnih.gov
System Size100s to 1000s of lipid molecules with explicit solventSufficiently large to observe collective phenomena like bilayer formation and phase separation. researchgate.netrsc.org
Simulation TimeNanoseconds (ns) to Microseconds (µs)Necessary to capture the dynamics of lipid diffusion, ordering, and conformational changes. nih.govnih.gov
EnsembleNPT (Isothermal-Isobaric)Maintains constant number of particles, pressure, and temperature, mimicking experimental conditions. rsc.org

This table presents hypothetical yet representative parameters for MD simulations of long-chain triglycerides, based on common practices in the field, as direct data for this compound is unavailable.

Computational models are crucial for understanding how triglycerides interact with biological membranes. The introduction of triglycerides into a model membrane can induce significant changes in the membrane's physical properties. MD simulations suggest that very-long-chain glycerophospholipids can reshape a membrane, making it more rigid and densely packed, thereby reducing its fluidity. nih.gov

Studies on the accumulation of triglycerides in the endoplasmic reticulum (ER) versus lipid droplets have utilized computational modeling to predict the behavior of these neutral lipids within a bilayer. nih.gov These models indicate that pre-existing stresses within the bilayer can modulate the accumulation of triglycerides. nih.gov The presence of other lipids, such as diacylglycerol (DAG), can also influence the equilibrium concentration of triglycerides within the membrane. nih.gov For a molecule like this compound, with its bulky and hydrophobic nature, it is expected that its interaction with a model membrane would be heavily influenced by the existing lipid composition and physical state of the membrane.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the geometry, electronic properties, and reactivity of molecules.

Another application of DFT has been in studying the formation of glycidyl (B131873) fatty acid esters from triglycerides, which are by-products of edible oil refinement. nih.gov These studies have shown that the self-condensation of triglycerides to form these esters is an energetically unfavorable process with a high activation energy, indicating it is a high-temperature phenomenon. nih.gov The calculations also revealed that the presence of water can significantly lower the activation barrier. nih.gov Such findings are crucial for understanding the potential reactivity of this compound under various processing conditions.

DFT has also been employed to analyze the decomposition of glycerol (B35011) on transition metal surfaces, providing trends in reactivity for C-H, C-C, and C-O bond scission. rsc.org These theoretical studies are fundamental to understanding the catalytic processing of triglycerides.

PropertyPredicted Trend for Long-Chain Saturated TriglyceridesSignificance
Electron Distribution High electron density around the carbonyl oxygen atoms of the ester groups.These regions are likely sites for electrophilic attack and hydrogen bonding.
HOMO-LUMO Gap Relatively large, indicative of high chemical stability.Suggests low reactivity under standard conditions.
Bond Dissociation Energies High for C-C and C-H bonds in the acyl chains; lower for the C-O ester bonds.Provides insight into thermal stability and potential degradation pathways.

This table presents qualitative predictions for the electronic properties of this compound based on general principles of organic chemistry and DFT studies of related molecules, as direct computational data is not available.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

QSPR and QSAR are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their physical properties (QSPR) or biological activities (QSAR). researchgate.netconicet.gov.ar These models rely on calculating a set of molecular descriptors that encode structural, electronic, and physicochemical features of the molecules.

The development of QSPR models for triglycerides and other lipids is an active area of research, with the goal of predicting properties such as melting point, viscosity, density, and interfacial tension. researchgate.net These models are valuable in food science and materials engineering for designing fats and oils with specific physical characteristics.

For a homologous series of long-chain saturated triglycerides, it is expected that thermophysical properties like melting point and viscosity would show a clear trend with increasing acyl chain length. A QSPR model could quantify this relationship, allowing for the prediction of these properties for this compound based on data from shorter-chain triglycerides. The descriptors used in such models would likely include molecular weight, chain length, and parameters describing molecular shape and intermolecular interactions.

QSAR and QSPR models, once validated, can be used for the in silico screening of virtual libraries of compounds. mdpi.com For instance, if a desired material property is a specific melting range or oil binding capacity, a QSPR model could be used to predict which derivatives of this compound would be most likely to exhibit that property. This could involve modifications to the acyl chains, such as introducing branching or unsaturation, or altering the glycerol backbone. This computational screening approach can significantly reduce the time and cost of experimental research by prioritizing the synthesis and testing of the most promising candidates. However, the development of such predictive models requires a substantial and diverse dataset of experimentally measured properties for related compounds, which is not currently available in the public domain for very-long-chain triglycerides.

Applications in Advanced Materials Science and Engineering

Role in Modulating Rheological and Textural Attributes of Lipid-Based Formulations

The long, saturated octacosanoate (B1238098) chains of Propane-1,2,3-triyl trioctacosanoate impart a high melting point and significant crystallinity, which are key to its function as a rheology and texture modifier in lipid-based systems. These systems are integral to numerous industries, including pharmaceuticals, cosmetics, and food science.

Investigation of Viscosity and Consistency Modification in Complex Systems

The incorporation of this compound into liquid or semi-solid lipid formulations can lead to a substantial increase in viscosity and consistency. This is primarily due to the formation of a crystalline network structure at temperatures below its melting point. The extent of viscosity modification is dependent on several factors, as detailed in the table below.

ParameterInfluence on Viscosity and Consistency
Concentration Increasing the concentration of this compound generally leads to a higher viscosity and a firmer texture.
Temperature The viscosity is highly temperature-dependent. Below its melting point, it contributes to a significant increase in viscosity. Above its melting point, it exists in a molten state and its effect on viscosity is less pronounced.
Cooling Rate Rapid cooling can lead to the formation of smaller, less-ordered crystals, resulting in a different rheological profile compared to slow cooling, which favors the formation of larger, more stable crystals.
Shear The application of shear during or after crystallization can break down the crystal network, leading to a decrease in viscosity (shear-thinning behavior).

Research on similar high melting point triglycerides has shown that their ability to form a solid fat crystal network within a liquid oil phase is crucial for structuring liquid oils into semi-solid fats. This principle is widely applied in the food industry to create margarines and shortenings with specific textural properties without the need for hydrogenation. While direct studies on this compound are limited, its high molecular weight and saturated nature suggest it would be a very effective structuring agent, contributing to a firm and potentially brittle texture at higher concentrations. The viscosity of triglycerides is also known to increase with the length of their fatty acid chains, further supporting the role of this compound as a potent viscosity modifier. pharmacompass.compharmacompass.com

Contribution to the Stability and Structural Integrity of Emulsions and Dispersions

In multiphase systems like emulsions and dispersions, this compound can play a critical role in enhancing stability and structural integrity. Emulsions, which are mixtures of immiscible liquids like oil and water, are inherently unstable and tend to separate over time.

The stabilizing effect of this compound in oil-in-water (O/W) emulsions can be attributed to several mechanisms:

Interfacial Crystallization: When dispersed in the oil phase of an emulsion, this compound can crystallize at the oil-water interface. This forms a rigid or semi-rigid film around the oil droplets, creating a physical barrier that prevents them from coalescing.

Pickering Stabilization: While not a traditional Pickering stabilizer, solid lipid particles of this compound can adsorb at the oil-water interface, providing a stabilizing effect similar to that of solid particles in a Pickering emulsion.

Integration into Novel Material Composites and Hybrid Systems

The biocompatibility and biodegradability of triglycerides, coupled with the specific physical properties of long-chain saturated variants like this compound, make them valuable components in the development of advanced material composites and hybrid systems.

Development of Biocompatible Polymer Blends and Lipid-Polymer Hybrid Nanoparticles

This compound can be blended with various biocompatible polymers to create materials with tailored properties. In such blends, it can act as a solid plasticizer, a processing aid, or a functional additive to control the release of active compounds.

A particularly promising area of research is the use of this compound in the formulation of lipid-polymer hybrid nanoparticles (LPHNs) . These are core-shell nanostructures that combine the advantages of both polymeric nanoparticles and liposomes. acs.orgfda.gov Typically, an LPHN consists of a polymeric core that can encapsulate a wide range of substances and a lipid shell that provides biocompatibility and stability.

The role of this compound in LPHNs would be as a solid lipid component in the outer shell. Its high melting point would contribute to the formation of a solid, stable lipid layer, which is crucial for the physical stability of the nanoparticles and for controlling the release of the encapsulated material. The preparation of LPHNs can be achieved through one-step or two-step methods, often involving nanoprecipitation or emulsification-solvent evaporation techniques.

Feature of LPHNsContribution of this compound
Structural Integrity Forms a solid, stable lipid shell, enhancing the physical stability of the nanoparticle.
Biocompatibility As a natural lipid, it improves the biocompatibility of the nanoparticle system.
Controlled Release The solid lipid matrix can slow down the diffusion of encapsulated substances, leading to a sustained release profile.

Utilization in Bio-based Materials for Sustainable Technology Applications

The drive towards a circular economy and sustainable technologies has spurred interest in bio-based materials. This compound, being derived from natural sources, is a prime candidate for use in the development of environmentally friendly materials.

One potential application is in the formulation of bio-based phase-change materials (PCMs) . PCMs are substances that absorb and release large amounts of thermal energy during a phase transition (e.g., melting and freezing). The high latent heat of fusion of crystalline triglycerides makes them attractive for thermal energy storage applications. This compound, with its high melting point, could be suitable for applications requiring thermal energy storage at elevated temperatures. The polymorphism of triglycerides, including the existence of different crystalline forms (α, β′, and β), is a critical factor in their performance as PCMs. acs.org

Furthermore, its properties as a wax-like material could be exploited in the development of bio-based coatings, adhesives, and lubricants, replacing petroleum-derived waxes and paraffins.

Research on Microencapsulation and Controlled Release Systems (excluding specific drug efficacy)

Microencapsulation is a process in which tiny particles or droplets are surrounded by a coating to give small capsules with many useful properties. Solid lipids like this compound are excellent materials for creating the matrix of these microcapsules, particularly for the encapsulation of sensitive active ingredients.

The use of this compound as an encapsulating material offers several advantages:

Protection of Core Material: The solid, crystalline lipid matrix can protect the encapsulated substance from environmental factors such as moisture, oxygen, and light.

Sustained Release: The release of the core material is often diffusion-controlled, where the substance must diffuse through the solid lipid matrix. The low permeability of the crystalline triglyceride results in a slow and sustained release profile. The release kinetics can be modeled using various mathematical equations, such as zero-order, first-order, and Higuchi models, depending on the system's geometry and the release mechanism.

Biocompatibility and Biodegradability: The lipid matrix is generally recognized as safe and is biodegradable, which is particularly important for applications in food and pharmaceuticals.

Common techniques for microencapsulation using lipids include spray congealing (spray chilling), melt emulsification, and solvent evaporation. In spray congealing, the active ingredient is dispersed in molten this compound, and the mixture is then sprayed into a cool air stream, causing the lipid to solidify into microcapsules.

The design of these microencapsulation systems allows for precise control over the release of the encapsulated agent, which can be triggered by temperature changes or enzymatic degradation of the lipid matrix. This controlled release technology is a promising platform for a wide range of applications, from functional foods to advanced agricultural products.

Advanced Analytical Methodologies for Characterization and Quantification

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful and widely used techniques for the analysis of triglycerides like Propane-1,2,3-triyl trioctacosanoate.

High-Performance Liquid Chromatography (HPLC)

HPLC is particularly well-suited for the analysis of thermally labile and high molecular weight compounds such as very long-chain triglycerides. Reversed-phase HPLC (RP-HPLC) is a common mode used for separating triglycerides based on their hydrophobicity, which is influenced by both the chain length and the degree of unsaturation of the fatty acid moieties. For a saturated triglyceride like this compound, retention time will be significantly long due to its high hydrophobicity.

Detection methods often coupled with HPLC for triglyceride analysis include Evaporative Light Scattering Detection (ELSD) and Mass Spectrometry (MS). ELSD is a universal detector that is not dependent on the optical properties of the analyte, making it suitable for saturated triglycerides that lack a UV chromophore. spkx.net.cnnih.gov HPLC coupled with MS (HPLC-MS) provides not only quantification but also structural information, confirming the molecular weight of the triglyceride. nih.govnih.gov

Table 1: Illustrative HPLC Parameters for the Analysis of High Molecular Weight Triglycerides

ParameterValue/DescriptionReference
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov
Mobile Phase Gradient of organic solvents (e.g., acetonitrile, isopropanol, methanol) nih.govsielc.com
Detector Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) nih.govsielc.com
Flow Rate 0.5 - 1.0 mL/min nih.govsielc.com
Column Temperature 30 - 40 °C semanticscholar.org
Injection Volume 10 - 20 µL nih.gov

This table presents typical parameters for the analysis of long-chain triglycerides and serves as a general guideline.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for the analysis of volatile and thermally stable compounds. creative-proteomics.com Direct analysis of intact very long-chain triglycerides like this compound by GC is challenging due to their low volatility. shimadzu.com Therefore, a common approach is the transesterification of the triglyceride into its constituent fatty acid methyl esters (FAMEs). These FAMEs are more volatile and can be readily analyzed by GC-MS. spkx.net.cn This method allows for the determination of the fatty acid profile of the triglyceride, thereby confirming its identity and purity.

The mass spectrum of the intact triglyceride, if obtainable through high-temperature GC or direct injection techniques, would show characteristic fragmentation patterns, including the neutral loss of the fatty acyl chains. shimadzu.comnih.gov

Table 2: Exemplary GC-MS Parameters for the Analysis of Triglyceride-Derived FAMEs

ParameterValue/DescriptionReference
Column Capillary column with a polar stationary phase (e.g., DB-17ht) spkx.net.cn
Injector Temperature 250 - 300 °C spkx.net.cn
Oven Program Temperature gradient from ~150 °C to ~350 °C spkx.net.cn
Carrier Gas Helium spkx.net.cn
Ionization Mode Electron Ionization (EI) nih.gov
Mass Analyzer Quadrupole or Time-of-Flight (TOF) creative-proteomics.com

This table provides a general example of GC-MS conditions for the analysis of FAMEs derived from triglycerides.

Spectrophotometric and Fluorimetric Techniques for Trace Analysis

Spectrophotometric and fluorimetric methods offer sensitive options for the quantification of total triglycerides, particularly for trace analysis.

Spectrophotometric Techniques

Spectrophotometric assays for triglycerides are typically based on enzymatic reactions. acs.org The triglycerides are first hydrolyzed to glycerol (B35011) and free fatty acids by a lipase (B570770). The released glycerol is then enzymatically converted through a series of reactions to produce a colored product that can be quantified by measuring its absorbance at a specific wavelength. uu.nl The intensity of the color is directly proportional to the initial triglyceride concentration.

Table 3: General Principle of a Spectrophotometric Triglyceride Assay

StepReactionMeasured ProductReference
1. Hydrolysis Triglyceride + 3 H₂O --(Lipase)--> Glycerol + 3 Fatty AcidsGlycerol uu.nl
2. Phosphorylation Glycerol + ATP --(Glycerol Kinase)--> Glycerol-3-Phosphate + ADPGlycerol-3-Phosphate uu.nl
3. Oxidation Glycerol-3-Phosphate + O₂ --(Glycerol Phosphate Oxidase)--> Dihydroxyacetone Phosphate + H₂O₂Hydrogen Peroxide (H₂O₂) uu.nl
4. Color Reaction H₂O₂ + Chromogenic Substrate --(Peroxidase)--> Colored Product + H₂OColored Product (e.g., Quinoneimine dye) uu.nl

This table outlines a common enzymatic pathway for the spectrophotometric determination of triglycerides.

Fluorimetric Techniques

Fluorimetric assays can provide even higher sensitivity for lipid quantification. nih.gov A widely used method for the specific quantification of neutral lipids, such as this compound, involves the use of the fluorescent dye Nile Red. umhb.eduselectscience.netnih.govyoutube.com Nile Red is a lipophilic stain that exhibits strong fluorescence in hydrophobic environments, like lipid droplets, while its fluorescence is quenched in aqueous media. nih.gov The fluorescence intensity is directly proportional to the amount of neutral lipid present.

Table 4: Typical Parameters for Fluorimetric Quantification of Neutral Lipids using Nile Red

ParameterValue/DescriptionReference
Fluorophore Nile Red (9-diethylamino-5H-benzo[a]phenoxazine-5-one) umhb.eduselectscience.net
Excitation Wavelength ~488 - 530 nm umhb.eduyoutube.com
Emission Wavelength ~570 - 600 nm umhb.edu
Solvent for Staining Ethanol or Dimethyl sulfoxide (B87167) (DMSO) youtube.comresearchgate.net
Standard A known concentration of a neutral lipid (e.g., Triolein) researchgate.net

This table summarizes the key parameters for the fluorimetric assay of neutral lipids using Nile Red.

Hyphenated Techniques for Comprehensive Chemical Profiling

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the comprehensive analysis of complex lipid mixtures and the detailed characterization of individual components like this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a particularly powerful hyphenated technique. nih.govshimadzu.com In this method, HPLC separates the different lipid species, which are then introduced into a tandem mass spectrometer. The first mass spectrometer (MS1) can be set to select the molecular ion of the triglyceride of interest. This selected ion is then fragmented in a collision cell, and the resulting fragment ions are analyzed by the second mass spectrometer (MS2). This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity and sensitivity. lcms.cz The fragmentation pattern, typically showing the neutral loss of the fatty acid chains, allows for the unambiguous identification and quantification of the triglyceride. nih.gov

Table 5: Illustrative LC-MS/MS Parameters for Triglyceride Profiling

ParameterValue/DescriptionReference
Separation Ultra-High-Performance Liquid Chromatography (UHPLC) with a C18 column lcms.cz
Ionization Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) nih.gov
MS1 Selection of the [M+NH₄]⁺ adduct of the triglyceride lcms.cz
Collision Gas Argon nih.gov
MS2 Monitoring for the neutral loss of the octacosanoic acid moiety nih.gov
Analysis Mode Multiple Reaction Monitoring (MRM) shimadzu.comlcms.cz

This table provides an example of LC-MS/MS settings that can be adapted for the analysis of this compound.

Surface-Sensitive Analytical Methods (e.g., Surface Pressure-Area Isotherms)

Surface-sensitive analytical methods are employed to study the behavior of molecules at interfaces. For an amphiphilic molecule like a triglyceride, though weakly so, its behavior at an air-water interface can provide insights into its molecular packing and phase transitions. A Langmuir film balance is used to measure the surface pressure-area (π-A) isotherm of a monolayer of the substance spread on a liquid subphase. biolinscientific.comnanoscience.com

The π-A isotherm plots the surface pressure (π), which is the reduction in the surface tension of the pure subphase, as a function of the area occupied by each molecule (A) on the surface. biolinscientific.com As the monolayer is compressed, it goes through different phases (gas, liquid-expanded, liquid-condensed, solid), which are reflected as changes in the slope of the isotherm. biolinscientific.com For a saturated, long-chain triglyceride like this compound, a condensed solid-like film is expected at higher surface pressures.

Table 6: Example of Surface Pressure-Area Isotherm Data for a Saturated Triglyceride (Tristearin)

PhaseApproximate Molecular Area (Ų/molecule)Surface Pressure (mN/m)Reference
Gas Phase > 100< 1 uu.nl
Liquid-Expanded to Liquid-Condensed Transition 60 - 80~5 - 15 uu.nlmdpi.com
Solid Phase < 50> 20 uu.nlmdpi.com
Collapse Point ~40> 40 uu.nlmdpi.com

This table presents generalized data for tristearin (B179404), a triglyceride with C18 fatty acids, which serves as a model for the behavior of very long-chain saturated triglycerides at an air-water interface.

Future Directions and Emerging Research Avenues for Propane 1,2,3 Triyl Trioctacosanoate

Exploration of Green Chemistry Principles in Trioctacosanoate Synthesis

The conventional synthesis of specific triacylglycerols often involves processes that are not environmentally benign. Future research will increasingly focus on aligning the synthesis of propane-1,2,3-triyl trioctacosanoate with the principles of green chemistry to reduce waste, minimize energy consumption, and use renewable resources. yale.edusigmaaldrich.com

A primary avenue of exploration is the intensified use of enzymatic catalysis. Lipases, as catalytic reagents, are superior to traditional stoichiometric reagents because of their high specificity, which can reduce the need for protecting groups and subsequent deprotection steps, thereby minimizing derivative use and waste generation. acs.org Research into lipase-catalyzed esterification or transesterification to produce trioctacosanoate can lead to milder reaction conditions (ambient temperature and pressure), significantly lowering the energy requirements of the synthesis process. yale.edu The use of immobilized enzymes is a particularly promising strategy, allowing for easier separation from the product and catalyst reuse, which enhances process efficiency.

Another key focus is the principle of atom economy, which aims to maximize the incorporation of all reactant materials into the final product. acs.org Enzymatic pathways are inherently high in atom economy. acs.org Furthermore, sourcing octacosanoic acid from renewable feedstocks, such as engineered oilseed crops or microbial systems, is a critical goal that aligns with green chemistry's emphasis on sustainability. yale.eduopcw.org Researchers are exploring the genetic engineering of plants to produce unusual fatty acids, a strategy that could be adapted for the sustainable production of octacosanoic acid. nih.gov

Table 1: Application of Green Chemistry Principles to Trioctacosanoate Synthesis

Green Chemistry PrincipleApplication in Trioctacosanoate Synthesis
Catalysis Utilization of specific lipases to direct the esterification of glycerol (B35011) with octacosanoic acid, replacing harsh chemical catalysts. acs.org
Use of Renewable Feedstocks Sourcing octacosanoic acid and glycerol from engineered plants, algae, or microbial fermentation instead of petroleum-based routes. yale.edunih.gov
Reduce Derivatives Employing enzyme specificity to eliminate the need for protecting groups on the glycerol backbone during synthesis. acs.org
Design for Energy Efficiency Conducting enzymatic reactions at or near ambient temperature and pressure to minimize energy consumption. yale.edusigmaaldrich.com
Atom Economy Designing synthesis routes, like direct esterification, that incorporate a maximal amount of the starting materials into the final trioctacosanoate product. acs.org
Safer Solvents and Auxiliaries Exploring the use of solvent-free systems or green solvents like supercritical carbon dioxide for the reaction and purification processes. sigmaaldrich.comacs.org

Real-Time Monitoring and Manipulation of Polymorphic Transitions in Structured Lipids

Triacylglycerols (TAGs) like this compound are known to exhibit polymorphism, meaning they can crystallize into different structural forms (α, β', and β) with distinct physicochemical properties such as melting point, density, and stability. nih.gov These polymorphic forms significantly influence the functional attributes of the final product, from the texture of foods to the release profile of drugs from a lipid matrix. nih.gov

Future research will focus on developing and applying advanced analytical techniques for the real-time monitoring of these polymorphic transitions. Time-resolved Small- and Wide-Angle X-ray Scattering (SAXS/WAXS) and Differential Scanning Calorimetry (DSC) are powerful tools for this purpose. nih.govacs.org For instance, temporal SAXS/WAXS measurements can track the evolution of the lamellar stacking (long spacings) and the sub-cell packing of the fatty acid chains (short spacings) as the lipid transforms from a metastable α-form to the more stable β' or β forms. nih.govacs.org

A key challenge is to not only monitor but also manipulate these transitions. The rate of polymorphic transformation is influenced by factors such as temperature, the presence of impurities or other molecules, and the physical state of the system (e.g., bulk vs. emulsion). nih.gov Research will explore how to precisely control these factors to stabilize a desired polymorphic form or to trigger a transition at a specific point in a process. This control is crucial for creating structured lipids with tailored functionalities, such as in solid lipid nanoparticles (SLNs), where the polymorphic state can affect drug loading capacity and expulsion during storage. nih.govnih.gov

Design of Bio-inspired Materials Incorporating Trioctacosanoate Architectures

Nature provides a vast library of sophisticated material designs, organizing simple molecules into complex hierarchical structures with exceptional properties. frontiersin.org The field of bio-inspired materials seeks to learn from these natural strategies to create novel synthetic materials. mdpi.comnih.gov Future research will explore how this compound can be used as a fundamental building block in bio-inspired material architectures.

The self-assembly properties of lipids are central to this endeavor. By controlling the conditions of crystallization and assembly, it may be possible to guide trioctacosanoate molecules to form specific nano- and micro-structures that mimic biological systems, such as the layered arrangements found in cell membranes or the complex composites of natural waxes. nih.gov This could lead to the development of materials with unique barrier properties, tailored mechanical strength, or specific optical characteristics. frontiersin.orgyoutube.com For example, inspiration from the structure of a bird's nest or the layered composition of bone could inform the design of lightweight yet strong composite materials where trioctacosanoate forms a structured matrix. mdpi.com The goal is to move beyond simple, repetitive structures to create more complex, functional material systems influenced by biological paradigms. mdpi.com

Development of Next-Generation Lipid Nanocarriers with Advanced Targeting and Responsive Release Capabilities

This compound is an ideal candidate for the lipid matrix in solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) due to its biocompatibility and solid state at body temperature. nih.gov While SLNs are established drug delivery vehicles, the next generation of these carriers will feature significantly more advanced capabilities for targeting and controlled release. cjnmcpu.comnih.gov

Future research will focus on the surface functionalization of trioctacosanoate-based nanocarriers with specific ligands—such as antibodies, peptides, or small molecules—to enable active targeting to diseased tissues or cells, such as tumors. cjnmcpu.comnih.gov This approach enhances therapeutic efficacy while reducing systemic side effects. nih.gov

Furthermore, there is a strong push towards creating "smart" nanocarriers that release their payload in response to specific triggers within the body. nih.govpharmacoj.com These stimuli-responsive systems can be designed to react to changes in the local microenvironment of a disease site. pharmacoj.com For example, a trioctacosanoate nanocarrier could be engineered to become unstable and release its drug cargo in the acidic environment of a tumor or in the presence of specific enzymes that are overexpressed by cancer cells. nih.govpharmacoj.com Other strategies involve incorporating materials that respond to external triggers like light, temperature, or magnetic fields, allowing for on-demand drug release. nih.gov

Table 2: Features of Next-Generation Trioctacosanoate-Based Nanocarriers

FeatureDescriptionPotential Advantage
Active Targeting Surface modification with ligands (e.g., antibodies, peptides) that bind to specific receptors on target cells. cjnmcpu.comnih.govIncreased drug accumulation at the disease site, reduced off-target toxicity. nih.gov
pH-Responsive Release Incorporation of pH-sensitive polymers or lipids that change conformation or degrade in acidic environments (e.g., tumors, endosomes). nih.govpharmacoj.comSite-specific drug release triggered by the pathological microenvironment. pharmacoj.com
Enzyme-Responsive Release Design of a lipid matrix or surface coating that is cleaved by enzymes overexpressed at the target site (e.g., proteases in tumors). nih.govHighly specific drug release, minimizing premature leakage.
Thermo-Responsive Release Inclusion of lipids or polymers that undergo a phase transition at a specific temperature, leading to drug release. Can be triggered by local hyperthermia. nih.govOn-demand, externally controlled drug release.
Redox-Responsive Release Use of materials with disulfide bonds that are cleaved in the highly reducing environment inside cells (high glutathione (B108866) levels). pharmacoj.comIntracellular-specific drug release after cellular uptake.

Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization of Trioctacosanoate-based Materials

The complexity of materials science, from predicting molecular interactions to optimizing multi-component formulations, presents a significant challenge. acm.org Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate the cycle of material research and development. nih.gov The application of these computational approaches to trioctacosanoate-based materials is a promising future direction.

AI/ML models can be trained on existing datasets of lipid properties to predict the physicochemical characteristics of novel trioctacosanoate-containing structures. nih.govresearchgate.net This can significantly reduce the time and cost associated with synthesizing and testing new materials. researchgate.net For instance, machine learning could be used to predict the polymorphic behavior of trioctacosanoate under various conditions or in mixtures with other lipids, guiding the experimental design for creating structured fats with desired properties. acm.org

Q & A

Q. What are the established synthetic routes for propane-1,2,3-triyl trioctacosanoate, and how can reaction efficiency be optimized?

this compound is synthesized via esterification of glycerol with octacosanoic acid. Common methods include acid-catalyzed (e.g., sulfuric acid) or enzymatic catalysis (lipases). Optimization involves controlling stoichiometric ratios (3:1 acid-to-glycerol), temperature (60–120°C), and solvent selection (e.g., toluene for azeotropic water removal). Purity is enhanced via fractional crystallization or chromatography .

Q. How can the structural integrity of this compound be validated?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms ester bond formation by identifying glycerol backbone protons (δ 4.1–4.3 ppm) and carbonyl carbons (δ 170–175 ppm). Fourier-Transform Infrared (FTIR) spectroscopy detects ester C=O stretches (~1740 cm⁻¹). Mass spectrometry (ESI-TOF) verifies molecular weight (C₈₇H₁₇₀O₆, ~1359.3 g/mol) .

Q. What physicochemical properties are critical for handling this compound in laboratory settings?

Key properties include melting point (expected >70°C due to long alkyl chains), solubility (lipophilic; insoluble in water, soluble in chloroform/hexane), and stability (hydrolysis-resistant under anhydrous conditions). Storage requires inert atmospheres (N₂/Ar) and desiccants to prevent oxidation .

Advanced Research Questions

Q. How do variations in alkyl chain length (e.g., C28 vs. C18) impact the thermal behavior of glycerol triesters?

Longer chains (e.g., C28) increase melting points and crystallinity due to enhanced van der Waals interactions. Differential Scanning Calorimetry (DSC) reveals sharper endothermic peaks for trioctacosanoate compared to tristearate (C18), with enthalpy changes proportional to chain length. This affects applications in controlled-release matrices .

Q. What analytical methods resolve discrepancies in reported solubility parameters for glycerol triesters?

Conflicting solubility data arise from impurities or polymorphic forms. High-Performance Liquid Chromatography (HPLC) with evaporative light scattering detection quantifies purity, while X-ray diffraction identifies crystalline vs. amorphous phases. Solubility should be measured in triplicate using standardized solvents (e.g., USP oils) .

Q. How can this compound be functionalized for targeted drug delivery systems?

Surface modification via PEGylation or conjugation with ligands (e.g., folate) enhances biocompatibility and cellular uptake. Nanoparticle formulation using solvent displacement or microemulsion techniques requires optimizing surfactant ratios (e.g., Tween 80) and sonication parameters for uniform size distribution (100–200 nm) .

Q. What strategies mitigate oxidative degradation during long-term storage of glycerol triesters?

Degradation is minimized by adding antioxidants (e.g., BHT at 0.01–0.1% w/w), storing under nitrogen, and using amber glassware to block UV light. Accelerated stability studies (40°C/75% RH for 6 months) paired with peroxide value assays quantify oxidation rates .

Methodological Guidance

Q. How should researchers design experiments to assess the enzymatic hydrolysis kinetics of this compound?

Use pH-stat titration with lipases (e.g., Candida rugosa) at 37°C in buffered emulsions (pH 7.4). Monitor free fatty acid release via NaOH titration. Kinetic parameters (Km, Vmax) are derived from Lineweaver-Burk plots. Include controls with shorter-chain analogs (e.g., trioctanoate) to compare substrate specificity .

Q. What computational tools predict the interaction of this compound with lipid bilayers?

Molecular dynamics simulations (GROMACS, CHARMM force field) model insertion into bilayers. Parameters include lateral diffusion coefficients and acyl chain order parameters (Scd). Validate with experimental data from fluorescence anisotropy or NMR .

Q. How can conflicting cytotoxicity data for glycerol triesters be reconciled across studies?

Discrepancies may stem from cell line variability (e.g., HepG2 vs. Caco-2) or impurity profiles. Standardize assays using ISO-certified cell lines and pre-purified compounds. Dose-response curves (0.1–100 µM) with MTT/WST-1 assays clarify threshold effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.